N-[(4-chlorophenyl)methyl]-4-nitrobenzenesulfonamide
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Description
Scientific Research Applications
Synthesis and Characterization
N-[(4-chlorophenyl)methyl]-4-nitrobenzenesulfonamide has been a focus in the synthesis and characterization of new molecules. For instance, researchers have developed methods for synthesizing and characterizing molecules that contain the sulfonamide group, leveraging computational studies to understand their structural and electronic properties. These studies often involve density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and spectroscopic analysis to elucidate the molecular structure and interactions of such compounds (Murthy et al., 2018).
Photooxidation Processes
The compound has also been explored in the context of photooxidation processes. Research on the irradiation of related compounds, such as 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide, has demonstrated the production of both nitroso- and nitro-products under specific conditions. These findings have implications for understanding the chemical pathways and potential environmental impact of these compounds when exposed to light and oxygen (Miller & Crosby, 1983).
Chemoselective N-Acylation Reagents
In the field of organic synthesis, this compound derivatives have been developed as chemoselective N-acylation reagents. These reagents are particularly notable for their selectivity and efficiency in acylating amines in water, which is considered a green chemistry approach. This research highlights the compound's utility in facilitating selective protection and functionalization of amines, thus broadening its applicability in synthetic organic chemistry (Ebrahimi et al., 2015).
Advanced Oxidation Processes
Additionally, this compound and its derivatives have been investigated in the context of advanced oxidation processes (AOPs) for the degradation of organic pollutants in water. Studies involving combinations of sonolysis and ozonolysis have provided insights into the factors that enhance the degradation of organic contaminants, offering potential applications in environmental remediation (Weavers et al., 1998).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c14-11-3-1-10(2-4-11)9-15-21(19,20)13-7-5-12(6-8-13)16(17)18/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUVVAMCXPHDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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